molecular formula C15H20N2O2S B2889924 2-(cyclopropanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892980-50-6

2-(cyclopropanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2889924
CAS No.: 892980-50-6
M. Wt: 292.4
InChI Key: SNTVSLBFSBMTNJ-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[b]thiophene, a bicyclic compound consisting of a benzene ring fused to a thiophene ring. It has a carboxamide group attached to the cyclopropane ring and a dimethyl group attached to the nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization reactions . For instance, thiophene-2-carboxamides can be synthesized by heating the respective precursors in formic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[b]thiophene core, a cyclopropane ring, and a carboxamide group . The exact structure would depend on the positions of these groups on the core ring.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the carboxamide group could influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

A study by Nötzel et al. (2001) presents a method for synthesizing thiazoline-4-carboxylates and cysteine derivatives that incorporate cyclopropyl groups. This research shows the compound's utility in creating structures relevant to drug development and understanding biological mechanisms (Nötzel, Labahn, Es-Sayed, & Meijere, 2001).

Antimicrobial and Antioxidant Properties

Raghavendra et al. (2016) explored the synthesis of lignan conjugates via cyclopropanation, demonstrating the compound's significant antimicrobial and antioxidant properties. This study underscores the potential for developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Docking Studies and Biological Evaluation

Talupur et al. (2021) focused on synthesizing carboxamides and evaluating their antimicrobial effects through docking studies. This research contributes to the development of new pharmaceutical agents by providing a deeper understanding of the compound's interaction with biological targets (Talupur, Satheesh, & Chandrasekhar, 2021).

Molecular Docking and ADME Studies

Another study by Kimball et al. (2002) delves into the mechanistic aspects of cyclization reactions, offering insights into the compound's chemical behavior under different conditions. This research is crucial for drug design and synthesis, providing foundational knowledge for future pharmaceutical developments (Kimball, Weakley, Herges, & Haley, 2002).

Heterocyclic Synthesis and Biological Activities

Mohareb et al. (2003, 2004) conducted studies on the synthesis of biologically active heterocyclic derivatives, highlighting the compound's versatility in creating various pharmacologically relevant structures. These studies pave the way for discovering new therapeutic agents by exploiting the compound's chemical scaffold (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2003; Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Future Directions

Future research could focus on studying the biological activity of this compound and its derivatives. This could include testing its potential antitumor activity, as has been done with some related compounds .

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-8-3-6-10-11(7-8)20-15(12(10)14(19)16-2)17-13(18)9-4-5-9/h8-9H,3-7H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTVSLBFSBMTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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